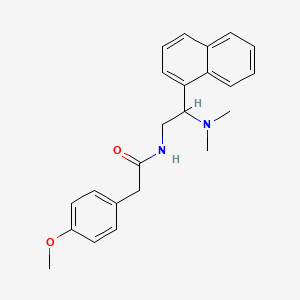
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, also known as DIMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. For example, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has been shown to inhibit the activation of the STAT3 and NF-κB pathways, which are known to promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has also been found to exhibit other biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is not fully understood, which may make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide. One potential direction is to investigate its anti-viral activity, as some studies have suggested that it may have potential as an anti-viral agent. Another direction is to investigate its effects on other types of cancer, as most studies to date have focused on breast, lung, and colon cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide involves the reaction between 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid and 2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has been investigated for its potential therapeutic properties in various scientific studies. One of the most promising applications of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is its anti-cancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and colon cancer. 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-9-10-17(25-4)15(11-12)21-20(24)19(23)18-13(2)22(3)16-8-6-5-7-14(16)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYMZRDSDQQQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

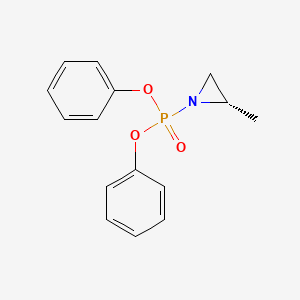

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)
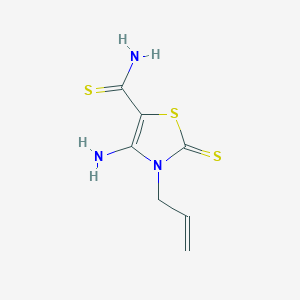
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)
![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)
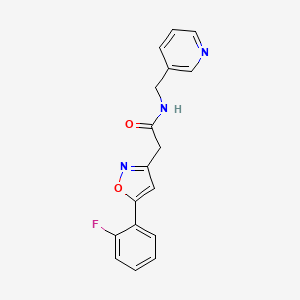
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)
![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)
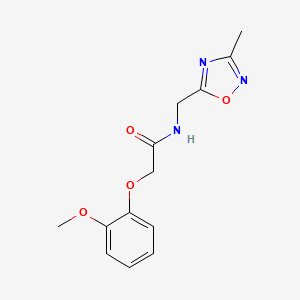
![N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2976121.png)
